molecular formula C11H11ClN2 B1610505 7-Chloro-N,N-dimethylquinolin-4-amine CAS No. 22072-07-7

7-Chloro-N,N-dimethylquinolin-4-amine

Cat. No. B1610505
CAS RN: 22072-07-7
M. Wt: 206.67 g/mol
InChI Key: CNGZPOQQPLFGFN-UHFFFAOYSA-N
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Description

7-Chloro-N,N-dimethylquinolin-4-amine is a chemical compound with the formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases . Another study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of 7-Chloro-N,N-dimethylquinolin-4-amine is represented by the formula C11H11ClN2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Chloro-N,N-dimethylquinolin-4-amine include nucleophilic aromatic substitution reactions and the formation of Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-N,N-dimethylquinolin-4-amine include a molecular weight of 206.67 g/mol and a molecular formula of C11H11ClN2 .

Scientific Research Applications

Anticancer Properties

A series of 4-aminoquinoline derivatives, including 7-Chloro-N,N-dimethylquinolin-4-amine, were synthesized and evaluated for cytotoxic effects on human breast tumor cell lines. These derivatives, particularly N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated potent anticancer activity, especially against MDA-MB 468 cells (Zhang et al., 2007).

Antimalarial and Antiplasmodial Activity

Compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine and N-(7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine were synthesized and exhibited significant in vitro antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003).

Antibacterial Properties

New 8-nitrofluoroquinolone models with 7-chloro-N,N-dimethylquinolin-4-amine structures showed interesting antibacterial activity against both gram-positive and gram-negative strains, with certain derivatives demonstrating significant activity against S. aureus (Al-Hiari et al., 2007).

Apoptosis Induction in Cancer Therapy

A 4-aminoquinoline derivative, including a variant of 7-chloro-N,N-dimethylquinolin-4-amine, was identified to significantly sensitize tumor cell killing by Akt inhibitors, highlighting its potential in cancer-specific therapeutic applications (Hu et al., 2009).

Antioxidant Activity

Selenium-containing quinolines, including derivatives of 7-chloro-N,N-dimethylquinolin-4-amine, demonstrated significant antioxidant potential in various in vitro assays. These compounds showed effective inhibition of radicals and other oxidative stress markers (Bocchini et al., 2020).

Antifungal Activity

2-Chloroquinoline derivatives, including 7-chloro-N,N-dimethylquinolin-4-amine, have shown promising results as non-azole antimycotic agents. Certain derivatives exhibited significant antifungal activity against various fungal strains, including Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).

properties

IUPAC Name

7-chloro-N,N-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZPOQQPLFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540196
Record name 7-Chloro-N,N-dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-N,N-dimethylquinolin-4-amine

CAS RN

22072-07-7
Record name 7-Chloro-N,N-dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TG Soyer, DVC Mendonça, GSV Tavares… - Experimental …, 2019 - Elsevier
The treatment against leishmaniasis presents problems, since the currently used drugs are toxic and/or have high costs. In addition, parasite resistance has increased. As a …
Number of citations: 13 www.sciencedirect.com
C Yang, F Zhang, GJ Deng, H Gong - The Journal of Organic …, 2018 - ACS Publications
A base-promoted amination of aromatic halides has been developed using a limited amount of dimethylformamide (DMF) or amine as an amino source. Various aryl halides, including F…
Number of citations: 30 pubs.acs.org

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